ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate
Description
Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-isoxazole ring system with an ethyl ester substituent. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)8-6-4-3-5-7(6)13-10-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJBQPZCGFXGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst . Another approach involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. It features a cyclopentane ring fused with an isoxazole moiety, contributing to its unique biological properties.
Scientific Research Applications
This compound has applications in various scientific fields:
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in the development of new materials and chemical processes.
- Agricultural Chemistry Its efficacy against parasites suggests potential uses in agricultural applications for pest control.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 17 | 16 µg/mL |
| Pseudomonas aeruginosa | 14 | 64 µg/mL |
These findings suggest the compound could be a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. It has shown cytotoxic effects against:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (liver cancer) | 25.4 | Induction of apoptosis and cell cycle arrest |
| MCF7 (breast cancer) | 18.7 | Inhibition of CDK4 expression |
| HCT116 (colon cancer) | 30.2 | Disruption of mitochondrial membrane potential |
The mechanism of action appears to involve the inhibition of key regulatory proteins involved in cell proliferation and survival. Further studies are needed to elucidate these pathways more clearly.
Potential applications
- Medicinal Chemistry Due to its antimicrobial and anticancer properties, it could be developed into therapeutic agents.
- Agricultural Chemistry Its efficacy against parasites suggests potential uses in agricultural applications for pest control.
Mechanism of Action
The mechanism of action of ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The ethyl ester in the target compound likely enhances lipophilicity, favoring membrane permeability in biological systems .
- Ring Saturation : The tetrahydro derivative (CAS 137267-49-3) exhibits a more saturated cyclopenta ring, which may reduce ring strain and modify conformational flexibility compared to the dihydro analog .
Reactivity and Functional Group Analysis
- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound is less acidic than the carboxylic acid analogs, making it more stable under basic conditions. This difference is critical in prodrug design, where ester hydrolysis in vivo can release the active carboxylic acid form .
- Methyl Substituents : The 6,6-dimethyl analog (CAS 1501272-29-2) introduces steric hindrance, which could impede enzymatic interactions or alter binding affinities in target proteins .
Biological Activity
Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- Structure : The compound features a cyclopentane ring fused with an isoxazole moiety, contributing to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 17 | 16 µg/mL |
| Pseudomonas aeruginosa | 14 | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (liver cancer) | 25.4 | Induction of apoptosis and cell cycle arrest |
| MCF7 (breast cancer) | 18.7 | Inhibition of CDK4 expression |
| HCT116 (colon cancer) | 30.2 | Disruption of mitochondrial membrane potential |
The mechanism of action appears to involve the inhibition of key regulatory proteins involved in cell proliferation and survival .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors that are critical for microbial growth and cancer cell survival. Further studies are needed to elucidate these pathways more clearly.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using hydroximinoyl chlorides and terminal alkynes under catalytic conditions. This method allows for the efficient production of the compound with high yield and purity .
Potential Applications :
- Medicinal Chemistry : Due to its antimicrobial and anticancer properties, it could be developed into therapeutic agents.
- Agricultural Chemistry : Its efficacy against parasites suggests potential uses in agricultural applications for pest control .
Case Studies
Several studies have explored the biological activity of related compounds in the isoxazole family, drawing parallels with this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate, and how can experimental efficiency be improved?
- Methodology : Utilize Design of Experiments (DoE) to minimize trial-and-error approaches. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and intermediates, while statistical methods optimize reaction parameters (e.g., temperature, catalyst loading). For example, ICReDD’s integrated computational-experimental workflow reduces development time by 30–50% through reaction path searches and data-driven condition screening .
- Key Parameters :
| Parameter | Role | Optimization Method |
|---|---|---|
| Solvent polarity | Affects cyclization efficiency | Computational polarity index analysis |
| Catalyst type | Determines regioselectivity | Transition state modeling |
| Reaction time | Minimizes side products | DoE factorial design |
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology : Combine NMR (¹H/¹³C), FT-IR, and X-ray crystallography for unambiguous confirmation. For example, X-ray studies of analogous ethyl isoxazole carboxylates (e.g., ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate) resolved stereochemical ambiguities by analyzing dihedral angles and hydrogen-bonding networks .
- Critical Data :
- ¹³C NMR : Peaks at δ 160–165 ppm confirm the isoxazole ring’s carbonyl group.
- X-ray : Crystallographic data (e.g., CCDC entries) validate fused cyclopentane-isoxazole geometry.
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodology : Follow GHS-compliant practices for hazardous intermediates (e.g., acyl chlorides). Safety Data Sheets (SDS) for related compounds (e.g., ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) recommend:
- Use of fume hoods and PPE (nitrile gloves, goggles).
- Immediate neutralization of reactive byproducts (e.g., HCl gas) with aqueous bicarbonate .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in reaction yields reported for this compound?
- Methodology : Apply multiscale modeling to identify hidden variables. For instance, discrepancies in cyclopentane ring closure efficiency (40–70% yields) may arise from solvent-cage effects, which can be modeled using molecular dynamics simulations. ICReDD’s feedback loop integrates experimental yields with computed activation energies to refine predictions .
- Case Study : A 20% yield variation was traced to trace moisture levels, validated via computational solvation-free-energy calculations.
Q. What strategies optimize separation of this compound from regioisomeric byproducts?
- Methodology : Employ membrane separation technologies (e.g., nanofiltration) or chiral stationary-phase HPLC. CRDC subclass RDF2050104 highlights advances in membrane selectivity for small heterocycles, achieving >95% purity when pore size is tuned to 2–3 nm .
- Separation Metrics :
| Technique | Purity (%) | Throughput (g/h) |
|---|---|---|
| HPLC (C18) | 98 | 0.5 |
| Nanofiltration | 95 | 12 |
Q. How does substituent variation on the isoxazole ring influence biological activity, and what computational tools predict SAR?
- Methodology : Use QSAR models and docking studies. For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate’s MAPK inhibition (IC₅₀ = 2.1 µM) correlates with methoxy group electron-donating effects, predicted via Hammett σ values .
- SAR Trends :
| Substituent | LogP | Predicted Activity (pIC₅₀) |
|---|---|---|
| -OCH₃ | 1.8 | 6.2 |
| -Cl | 2.5 | 5.7 |
| -CF₃ | 3.1 | 4.9 |
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Resolution : Variability arises from protonation site differences . Computational studies (e.g., Natural Bond Orbital analysis) show that protonation at the isoxazole N-atom (ΔG = −12.3 kcal/mol) accelerates ester hydrolysis, whereas O-protonation (ΔG = −8.7 kcal/mol) stabilizes the molecule. Experimental validation via pH-controlled stability assays (pH 2–6) reconciles these discrepancies .
Methodological Resources
- Reaction Design : ICReDD’s quantum-chemical workflow .
- Separation : CRDC membrane technology guidelines .
- Structural Analysis : Crystallographic databases (e.g., CCDC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
